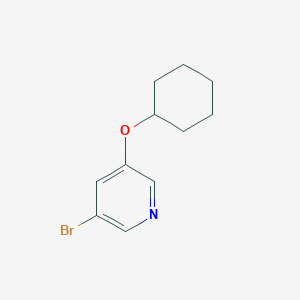
3-Bromo-5-(cyclohexyloxy)pyridine
概要
説明
3-Bromo-5-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a cyclohexyloxy group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclohexyloxy)pyridine typically involves the bromination of 5-cyclohexyloxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
化学反応の分析
Types of Reactions
3-Bromo-5-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
科学的研究の応用
3-Bromo-5-(cyclohexyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-(cyclohexyloxy)pyridine largely depends on its specific application and the nature of its derivatives. In general, the bromine atom and the cyclohexyloxy group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclohexyloxy group.
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with a methoxy group at the 2-position.
Uniqueness
3-Bromo-5-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties, particularly in the development of pharmaceuticals and agrochemicals.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
3-bromo-5-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChIキー |
RVLWVLXRCDRUSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=CC(=CN=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
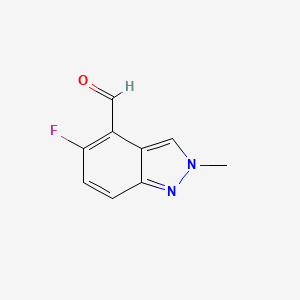
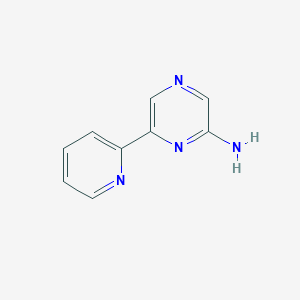
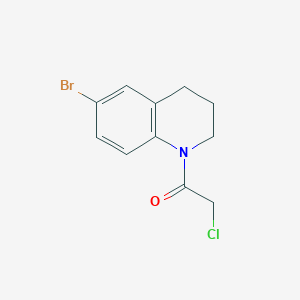
![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)
![8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8602486.png)
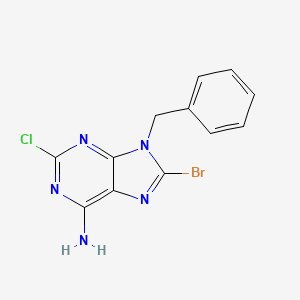
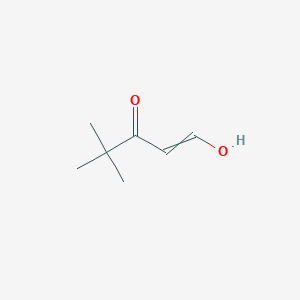
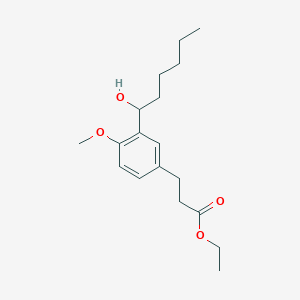
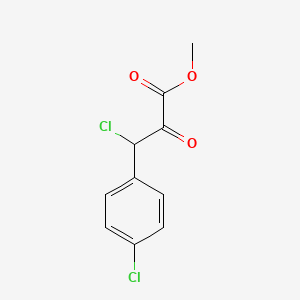
![CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester](/img/structure/B8602518.png)
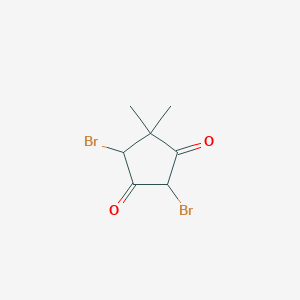
![1-Chloro-4-[(4-methoxybutyl)sulfanyl]benzene](/img/structure/B8602544.png)
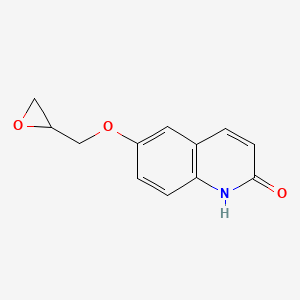
![4,6-dichloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8602564.png)
